Xdm-cbp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XDM-CBP is a highly potent and selective inhibitor for the bromodomains of CREB-binding protein (CBP) and E1A-binding protein p300 (EP300). These bromodomains are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histone proteins. This compound has shown significant potential in inhibiting the proliferation of specific cancer cell lines, including malignant melanoma, breast cancer, and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
XDM-CBP is synthesized through a series of chemical reactions involving the formation of 4-acyl pyrroles. The synthetic route typically involves the condensation of an appropriate aldehyde with a pyrrole derivative under acidic conditions, followed by acylation to introduce the acyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
XDM-CBP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
XDM-CBP has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the biological role of bromodomains in living organisms.
Biology: Helps in understanding the regulation of gene expression and chromatin remodeling.
Medicine: Potential therapeutic agent for treating various cancers, including malignant melanoma, breast cancer, and leukemia.
Industry: May be used in the development of new drugs targeting bromodomains
Mechanism of Action
XDM-CBP exerts its effects by selectively inhibiting the bromodomains of CBP and EP300. These bromodomains recognize and bind to acetylated lysine residues on histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting these interactions, this compound disrupts the normal function of CBP and EP300, leading to the suppression of gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
BET Bromodomain Inhibitors: Compounds like JQ1 and I-BET762 target the bromodomains of the BET family (BRD2, BRD3, BRD4, and BRDT).
Non-BET Bromodomain Inhibitors: Compounds targeting other non-BET bromodomains, such as those in PCAF and GCN5L2
Uniqueness of XDM-CBP
This compound is unique due to its high selectivity and potency for the bromodomains of CBP and EP300. Unlike BET bromodomain inhibitors, which target a broader range of bromodomains, this compound specifically inhibits CBP and EP300, making it a valuable tool for studying these specific bromodomains and their roles in gene regulation and cancer .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-acetyl-N-[(2,8-dihydroxynaphthalen-1-yl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27) |
InChI Key |
KCGVENSOXCWCNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=C(C=CC3=C2C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.